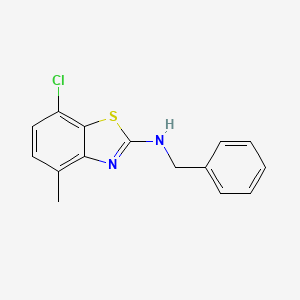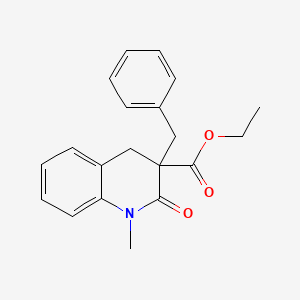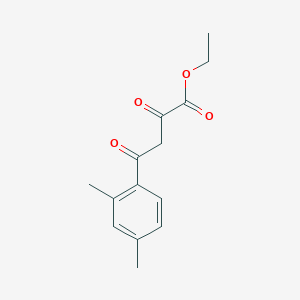
Ethyl 4-(2,4-dimethylphenyl)-2,4-dioxobutanoate
説明
“Ethyl 4-(2,4-dimethylphenyl)-2,4-dioxobutanoate” is a chemical compound with the CAS Number: 1019340-49-8 . It has a molecular weight of 248.28 . The compound is typically stored at room temperature and appears as a liquid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H16O4/c1-4-18-14(17)13(16)8-12(15)11-6-5-9(2)7-10(11)3/h5-7H,4,8H2,1-3H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.
Physical And Chemical Properties Analysis
The physical form of “Ethyl 4-(2,4-dimethylphenyl)-2,4-dioxobutanoate” is a liquid . It is stored at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the retrieved data.
科学的研究の応用
Stereoselective Synthesis of Cyclobutene Derivatives : Ethyl 4-aryl-2,4-dioxobutanoates, including the ethyl 4-(2,4-dimethylphenyl) variant, have been utilized in the stereoselective synthesis of cyclobutene derivatives. This process involves a Wittig reaction with a vinyltriphenylphosphonium salt, leading to the formation of highly electron-deficient 1,3-dienes (Yavari & Samzadeh‐Kermani, 1998).
Three-component and One-Pot Reaction : A simple and efficient route for the stereoselective synthesis of cyclobutene derivatives through a three-component, one-pot reaction involving ethyl 4-aryl-2,4-dioxobutanoates has been described. This process yields cyclobutene derivatives in high yields (Aboee-Mehrizi et al., 2011).
Synthesis of Pyrazine and Biphenyl Derivatives : Ethyl 4-aryl-2,4-dioxobutanoates react with diaminomaleonitrile and malononitrile to form pyrazine and biphenyl derivatives, respectively. These reactions showcase the chemical versatility of ethyl 4-(2,4-dimethylphenyl)-2,4-dioxobutanoate in creating complex organic compounds (Moloudi et al., 2018).
Synthesis of Pyrazole Derivatives : This compound has also been used in the synthesis of novel pyrazole derivatives. These derivatives are produced through a 3+2 annulation method, highlighting the role of ethyl 4-(2,4-dimethylphenyl)-2,4-dioxobutanoate in the synthesis of heterocyclic compounds (Naveen et al., 2021).
Production of Isoxazole Derivatives : The reaction of ethyl 5-aroyl-4-pyrone-2-carboxylates with hydroxylamine produces ethyl 4-(5-arylisoxazol-4-yl)-2,4-dioxobutanoates. This indicates its use in synthesizing isoxazole derivatives, which are important in various chemical applications (Obydennov et al., 2017).
Safety and Hazards
The safety information available indicates that this compound has some hazards associated with it. It has the GHS07 pictogram, with the signal word “Warning”. The hazard statements include H315, H319, and H335, which correspond to skin irritation, eye irritation, and respiratory irritation, respectively .
将来の方向性
While specific future directions for “Ethyl 4-(2,4-dimethylphenyl)-2,4-dioxobutanoate” are not available, the study and application of similar compounds, particularly those containing boron or a pyrazole unit, are ongoing in medicinal chemistry . These compounds have shown promising results in various biological applications, suggesting potential future research directions for “Ethyl 4-(2,4-dimethylphenyl)-2,4-dioxobutanoate”.
特性
IUPAC Name |
ethyl 4-(2,4-dimethylphenyl)-2,4-dioxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O4/c1-4-18-14(17)13(16)8-12(15)11-6-5-9(2)7-10(11)3/h5-7H,4,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYVHEIVBAQRIGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)CC(=O)C1=C(C=C(C=C1)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(2,4-dimethylphenyl)-2,4-dioxobutanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



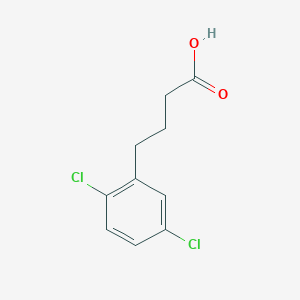

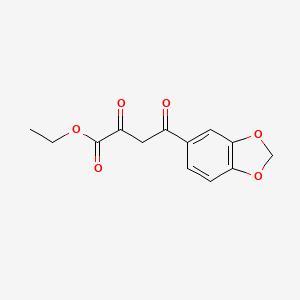
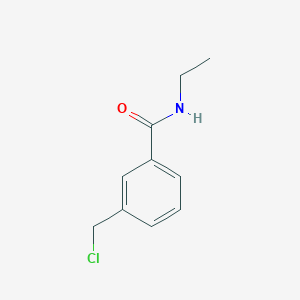

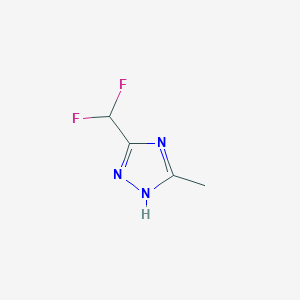


![[2,5-Dimethyl-1-(pyridin-4-ylmethyl)pyrrol-3-yl]methanamine](/img/structure/B1420026.png)

